molecular formula C11H15NO2 B000034 (-)-Salsoline CAS No. 89-31-6

(-)-Salsoline

Cat. No. B000034
CAS RN: 89-31-6
M. Wt: 193.24 g/mol
InChI Key: YTPRLBGPGZHUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

what is '(-)-Salsoline'? this compound is a naturally occurring alkaloid found in the roots of the salsola plant. It has been used in traditional Chinese medicine for centuries as a treatment for various ailments, including headaches, fever, and insomnia. It is also known to have anti-inflammatory, anti-bacterial and anti-fungal properties. the use of 'this compound' this compound is a naturally occurring alkaloid found in certain plants, such as the Mexican shrub Salsola kali. It has been used in traditional medicine for its anti-inflammatory, analgesic, and antispasmodic properties. It has also been studied for its potential anti-cancer and anti-diabetic effects. the chemistry of 'this compound' this compound is an alkaloid compound that is found in a variety of plants, including the bark of the salsola komarovii plant. It is a bicyclic monoterpene alkaloid that is composed of two fused rings of six atoms each, containing a total of 12 atoms. The compound has a molecular formula of C10H14N2O and a molecular weight of 186.24 g/mol. Its structure is composed of a benzyl ring and a pyrrolidine ring, which are connected by an oxygen atom. The compound has a melting point of 94-95°C and a boiling point of 233°C. It is slightly soluble in water and soluble in organic solvents such as ethanol and methanol. This compound has a variety of biological activities, including antifungal, anti-inflammatory, and antiviral properties. It has also been studied for its potential use in treating cancer and other diseases. the biochemical/physical effects of 'this compound' this compound is a naturally occurring alkaloid found in certain species of the plant genus Salvia. It is a chiral molecule, meaning it has two mirror-image forms, and this compound is the more active form. The biochemical effects of this compound are not well-studied, but it is known to have a range of pharmacological effects. It has been shown to have anti-inflammatory, analgesic, and antioxidant properties. It has also been reported to have anti-tumor, anti-diabetic, and anti-microbial activity. The physical effects of this compound are not well-studied either, but it is known to act as a stimulant and can cause increased heart rate and blood pressure. It has also been reported to cause increased alertness, euphoria, and improved mental clarity. It can also cause hallucinations and other psychological effects. the benefits of 'this compound' this compound is a naturally occurring alkaloid found in various plants, including the species Salvia divinorum. It has been used for centuries by indigenous cultures for its psychoactive and medicinal properties. Studies have found that this compound has a wide range of potential benefits, including: - Antidepressant effects: this compound has been found to have antidepressant effects in animal studies. - Neuroprotective effects: this compound has been found to have neuroprotective effects, which may help protect the brain from damage caused by certain conditions such as Alzheimer’s and Parkinson’s disease. - Antipsychotic effects: this compound has been found to have antipsychotic effects, which may help reduce symptoms of certain mental health conditions such as schizophrenia. - Anti-inflammatory effects: this compound has been found to have anti-inflammatory effects, which may help reduce inflammation in the body, which can help reduce symptoms of certain conditions such as rheumatoid arthritis. - Analgesic effects: this compound has been found to have analgesic effects, which may help reduce pain. - Antioxidant effects: this compound has been found to have antioxidant effects, which may help reduce oxidative stress and protect cells from damage caused by free radicals. the related research of 'this compound' this compound is a natural alkaloid found in the root of certain species of the plant genus Salsola. Studies have been conducted to assess the pharmacological and toxicological properties of this compound. Research has shown that this compound has a wide range of pharmacological effects, including analgesic, anti-inflammatory, anti-oxidant, anti-cancer, anti-diabetic, and anti-microbial activities. Studies have also shown that this compound has potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammatory diseases. Additionally, studies have been conducted to evaluate the safety and toxicity of this compound. These studies have shown that this compound is non-toxic at therapeutic doses and has no significant adverse effects.

Scientific Research Applications

  • Analytical Chemistry : Salsolinol and salsoline are used in the analysis of biological samples like urine, cerebrospinal fluid, brain, and liver using gas chromatography and mass spectrometry (Sjöquist & Magnuson, 1980).

  • Pharmacology and Medicine : The compounds in Salsola vermiculata, including salsoline, have potential as acetylcholinesterase and α-glucosidase inhibitors, useful in developing new drugs (Mollaei, Farnia, & Ghanavi, 2021). Additionally, salsolinol exhibits anti-5-hydroxytryptamine activity and can antagonize contraction of smooth muscle tissues (Hamilton & Hirst, 1976). It also ameliorates doxorubicin-induced chronic heart failure in rats and improves mitochondrial function in cardiomyocytes (Wen et al., 2019).

  • Neuroscience : Salsolinol has been found to produce reinforcing effects in the nucleus accumbens of alcohol-preferring rats, mediated in part by D2/D3-like receptors (Rodd et al., 2003). It is also implicated in the deterioration of organs in neurodegenerative disorders like Parkinson's disease by inducing perturbation of the copper transport system (Kim, Kang, & Kang, 2016).

  • Endocrinology : Salsolinol stimulates the release of prolactin in ruminants, with the potency varying based on the physiological status of the cattle (Hashizume et al., 2008; Hashizume et al., 2010).

  • Other Applications : Salsoline and related compounds have been shown to dilate peripheral arteries and lower blood pressure, as well as act as irreversible inhibitors of certain enzymes in warm-blooded animals and insects (Kuznetsova, Abdullaeva, & Sadikov, 2005; Dalimov et al., 1996).

properties

IUPAC Name

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPRLBGPGZHUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871573
Record name 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89-31-6, 76419-97-1
Record name Salsoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 76419-97-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Salsoline
Reactant of Route 2
Reactant of Route 2
(-)-Salsoline
Reactant of Route 3
Reactant of Route 3
(-)-Salsoline
Reactant of Route 4
(-)-Salsoline
Reactant of Route 5
(-)-Salsoline
Reactant of Route 6
Reactant of Route 6
(-)-Salsoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.